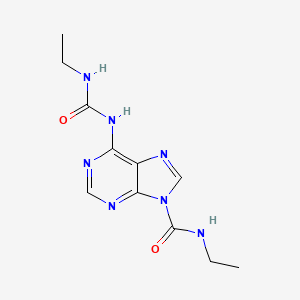
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a complex organic compound with a purine base structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
科学研究应用
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific biological context .
相似化合物的比较
Similar Compounds
Similar compounds to N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide include other purine derivatives and urea-containing compounds. Examples include:
- N-ethyl-6-(3-ethylureido)-4-(phenylamino)nicotinamide
- Ethyl 6-(3-ethylureido)-4-(phenylamino)nicotinate
Uniqueness
This compound is unique due to its specific structure, which combines a purine base with ethylureido and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
生物活性
N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H14N6O and a molecular weight of approximately 246.27 g/mol. The structure includes a purine base linked to an ethylureido group, which is believed to enhance its biological activity by modifying its interaction with cellular targets.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropurine derivatives with ethylurea under controlled conditions to ensure high yields and purity. The process can be optimized by adjusting reaction parameters such as temperature, solvent, and reaction time.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various tumor cell lines. A study highlighted its effectiveness against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells, demonstrating IC50 values below 30 µM, indicating strong potential as an anticancer agent .
The compound appears to function as an inhibitor of DNA biosynthesis, impacting the cell cycle progression in sensitive tumor cell lines. It has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways associated with cell death . The introduction of the ethylureido group enhances its interaction with cellular targets, potentially increasing its efficacy compared to other purine derivatives.
Case Studies
- Study on Tumor Cell Lines : In a comparative analysis involving MDA-MB-231 (breast adenocarcinoma) and COLO201 (colorectal adenocarcinoma), this compound demonstrated selective cytotoxicity, with a pronounced effect on MDA-MB-231 cells. This suggests a possible application in targeted therapies for breast cancer .
- In Vivo Studies : Preliminary in vivo studies have indicated that this compound can reduce tumor growth in murine models, supporting its potential for further development into a therapeutic agent. The mechanism involves modulation of metabolic pathways associated with tumor proliferation .
Comparative Analysis with Other Purine Derivatives
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C11H14N6O | <30 | DNA biosynthesis inhibition |
| Mercaptopurine | C5H4N4OS | 0.5 | Purine analog; inhibits DNA synthesis |
| Cladribine | C6H8ClN5 | 0.01 | DNA synthesis inhibitor; apoptosis inducer |
属性
CAS 编号 |
89814-74-4 |
|---|---|
分子式 |
C11H15N7O2 |
分子量 |
277.28 g/mol |
IUPAC 名称 |
N-ethyl-6-(ethylcarbamoylamino)purine-9-carboxamide |
InChI |
InChI=1S/C11H15N7O2/c1-3-12-10(19)17-8-7-9(15-5-14-8)18(6-16-7)11(20)13-4-2/h5-6H,3-4H2,1-2H3,(H,13,20)(H2,12,14,15,17,19) |
InChI 键 |
HTFWKMXETAPSSV-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















